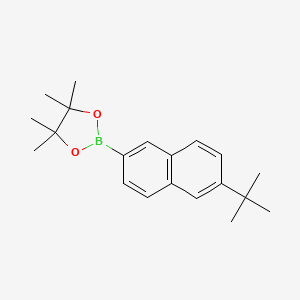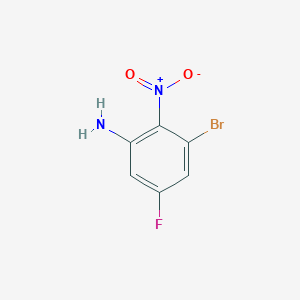
6-(2-Aminopropan-2-yl)picolinonitrile
Vue d'ensemble
Description
6-(2-Aminopropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H11N3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 6-(2-Aminopropan-2-yl)picolinonitrile consists of 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 161.2 g/mol .Physical And Chemical Properties Analysis
6-(2-Aminopropan-2-yl)picolinonitrile has a molecular weight of 161.2 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Intramolecular Charge Transfer
One study highlighted the intramolecular charge transfer (ICT) and dual fluorescence observed with a planarized aminobenzonitrile derivative, demonstrating significant ICT favored by a small energy gap, indicating potential applications in understanding and designing molecular systems for electronic and photonic applications (Zachariasse et al., 2004).
Catalytic Reduction and Addition Reactions
Research on novel chiral Pyridine N‐Oxide Ligands, derived from picolinic acids, showed their application in enantioselective catalytic reduction of ketones and addition of diethylzinc to aldehydes, presenting a route for asymmetric synthesis in organic chemistry (Derdau et al., 1999).
Metal Complex Formation
Another study detailed the formation of metal complexes with a sterically crowded isoindoline pincer ligand, demonstrating different coordination modes with metals like Cd2+, Zn2+, and Pd2+, which could have implications in coordination chemistry and material science (Dietrich et al., 2005).
Conformational Analyses
The conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol were reported, which can contribute to the understanding of molecular structures and interactions in pharmaceutical sciences and materials chemistry (Nitek et al., 2020).
Synthesis of Intermediates
Research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile highlighted its importance as an intermediate in PI3K/mTOR inhibitors, showing its relevance in medicinal chemistry for drug development (Lei et al., 2015).
Propriétés
IUPAC Name |
6-(2-aminopropan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,11)8-5-3-4-7(6-10)12-8/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZANLAQECUGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminopropan-2-yl)picolinonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


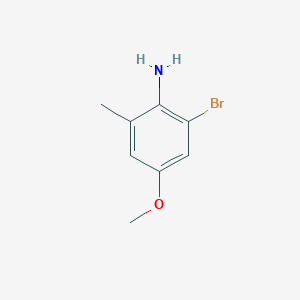



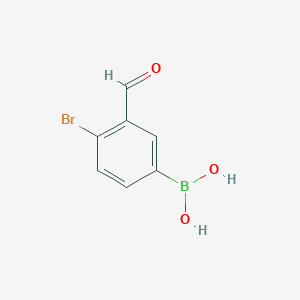



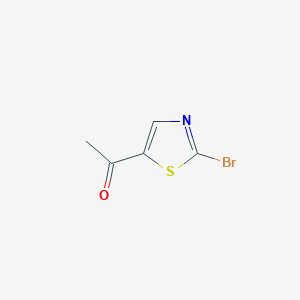
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
